molecular formula C26H36N2O5 B4002748 1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid

1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4002748
M. Wt: 456.6 g/mol
InChI Key: ZEONGAROTNOSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a benzyl group and a propyl chain linked to a phenoxy group The compound is further associated with oxalic acid, forming a salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Propyl Chain: The propyl chain with the phenoxy group is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a suitable propyl halide derivative.

    Formation of the Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The phenoxy group can be reduced to form the corresponding phenol.

    Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or sulfonates can be used in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Phenol derivatives.

    Substitution: Various alkylated piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be employed in studies investigating the interaction of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyl and phenoxy groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The piperazine ring can act as a scaffold, facilitating the proper orientation of the functional groups for optimal interaction.

Comparison with Similar Compounds

    1-Benzylpiperazine: Lacks the propyl chain and phenoxy group, resulting in different biological activity.

    4-Phenylpiperazine: Lacks the benzyl group, which affects its binding properties.

    1-Benzyl-4-(3-phenylpropyl)piperazine: Similar structure but without the methyl and isopropyl groups on the phenoxy ring.

Uniqueness: 1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid is unique due to the specific substitution pattern on the piperazine ring and the presence of the oxalate salt, which can influence its solubility and stability.

Properties

IUPAC Name

1-benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O.C2H2O4/c1-20(2)23-11-10-21(3)18-24(23)27-17-7-12-25-13-15-26(16-14-25)19-22-8-5-4-6-9-22;3-1(4)2(5)6/h4-6,8-11,18,20H,7,12-17,19H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEONGAROTNOSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Reactant of Route 2
1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Reactant of Route 5
1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.